![molecular formula C14H13Cl3N2O2 B411936 N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide CAS No. 298190-68-8](/img/structure/B411936.png)
N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a carboxamide group, and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide typically involves the reaction of 2,2,2-trichloro-1-(4-methylphenyl)ethanamine with furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}acetylamide
- N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzenesulfonamide
- N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}thiophene-2-carboxamide
Uniqueness
N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide is unique due to its furan ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
298190-68-8 |
|---|---|
Molecular Formula |
C14H13Cl3N2O2 |
Molecular Weight |
347.6g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H13Cl3N2O2/c1-9-4-6-10(7-5-9)18-13(14(15,16)17)19-12(20)11-3-2-8-21-11/h2-8,13,18H,1H3,(H,19,20) |
InChI Key |
TYNDDYOITSAMBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


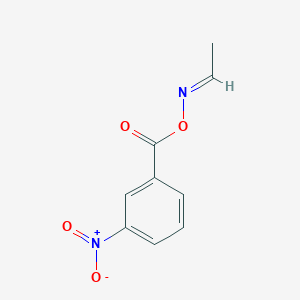
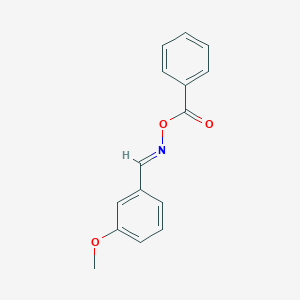
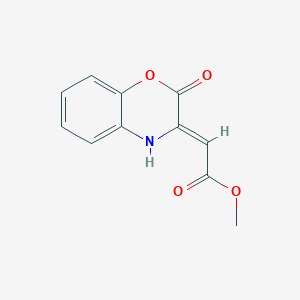
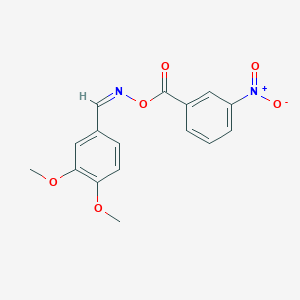
![4-({[(Anilinocarbonyl)oxy]imino}methyl)-1-methoxy-2-nitrobenzene](/img/structure/B411862.png)
![N-[4-(3-{3-nitrophenyl}acryloyl)phenyl]acetamide](/img/structure/B411863.png)
![diethoxy-[(Z)-2-methylsulfanyl-1-(2,4,6-trichlorophenyl)ethenoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B411864.png)
![2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}-17-octadecenoic acid](/img/structure/B411866.png)
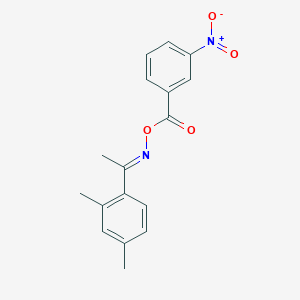
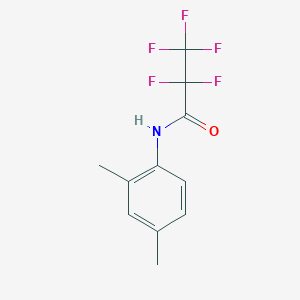
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B411872.png)
![Ethyl 4,10-bis[4-(acetyloxy)phenyl]-7,13-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-1-carboxylate](/img/structure/B411873.png)
![2-{4-chloro-3-nitrophenyl}-5-{4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene)methyl]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B411874.png)
![N-allyl-3-[(4-tert-butylbenzoyl)hydrazono]butanamide](/img/structure/B411876.png)
